molecular formula C6H14O3 B597804 Diethyleneglycol monoethyl-d5 ether CAS No. 1219804-11-1

Diethyleneglycol monoethyl-d5 ether

Cat. No. B597804
M. Wt: 139.206
InChI Key: XXJWXESWEXIICW-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyleneglycol Monoethyl-d5 Ether, also known as 2-{2-[(2H)Ethyloxy]ethoxy}ethanol, is a non-standard isotope with the molecular formula CHDO . It has an average mass of 139.204 Da and a monoisotopic mass of 139.125671 Da . It is a colorless, stable, hygroscopic liquid with a mild, pleasant odor . It is completely miscible with water, alcohols, ethers, ketones, aromatic and aliphatic hydrocarbons, and halogenated hydrocarbons .


Molecular Structure Analysis

The molecular structure of Diethyleneglycol Monoethyl-d5 Ether consists of 6 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The molecule contains a total of 22 bonds, including 8 non-H bonds, 6 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 2 aliphatic ethers .


Chemical Reactions Analysis

Diethyleneglycol Monoethyl-d5 Ether is a ether-alcohol derivative. The ether being relatively unreactive. Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents. They react with oxoacids and carboxylic acids to form esters plus water .


Physical And Chemical Properties Analysis

Diethyleneglycol Monoethyl-d5 Ether has an average mass of 139.204 Da and a monoisotopic mass of 139.125671 Da . It has a density of 0.999 g/mL at 25 °C .

Future Directions

Diethyleneglycol Monoethyl-d5 Ether is gaining interest as a penetration/permeation enhancer, solubilizer, and surfactant for drug delivery systems . It is a promising excipient as a solubilizer for many pharmaceutical products with enhanced drug absorption via oral, parenteral, and topical administration, as well as cosmetic products . It is also being explored for its potential in solubilizing poorly water-soluble drugs .

properties

IUPAC Name

2-[2-(1,1,2,2,2-pentadeuterioethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWXESWEXIICW-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyleneglycol monoethyl-d5 ether

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